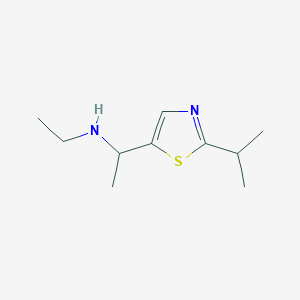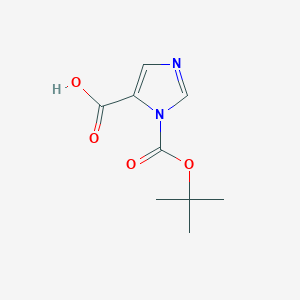
6,8-Dihydroxy-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dihydroxy-4,4-dimethyl- is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes two hydroxyl groups and two methyl groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dihydroxy-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to isolate and purify the final product.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Aplicaciones Científicas De Investigación
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dihydroxy-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dihydroxy-4,4-dimethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Efavirenz: A benzoxazine derivative used as an antiviral drug.
6,8-Dichloro-1,4-dihydro-4,4-dimethyl-2H-3,1-benzoxazin-2-one: Another benzoxazine compound with similar structural features.
Uniqueness: 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dihydroxy-4,4-dimethyl- is unique due to the presence of two hydroxyl groups and two methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67647-25-0 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
6,8-dihydroxy-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO4/c1-10(2)6-3-5(12)4-7(13)8(6)11-9(14)15-10/h3-4,12-13H,1-2H3,(H,11,14) |
Clave InChI |
DBEZPOOIWREVTE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC(=C2)O)O)NC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)



![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)

